Unraveling the Structure-Activity Relationship of PF-06767832: A Technical Guide
Unraveling the Structure-Activity Relationship of PF-06767832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, PF-06767832 has been a significant tool in understanding the therapeutic potential and inherent liabilities of selective M1 activation for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Compound Profile: PF-06767832
PF-06767832, chemically known as N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide, emerged from a series of M1-selective pyridone and pyridine amides.[1] It is characterized as a PAM-agonist, meaning it not only enhances the effect of the endogenous ligand acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.[3][4] This dual activity is a key aspect of its pharmacological profile.
Structure-Activity Relationship Insights
The development of PF-06767832 involved systematic modifications of a pyridine carboxamide scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key pharmacophores and their contributions to the activity are outlined below.
Table 1: Key Structural Modifications and Their Impact on M1 PAM Activity
| Moiety | Position/Modification | Observation |
| Pyridine Core | Pyridone vs. Pyridine | Pyridine core generally maintained or improved potency over the pyridone series. |
| Amide Substituent | (3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl | This specific stereochemistry was found to be optimal for potency and physicochemical properties. |
| Benzyl Group | 4-position of the pyridine ring | Essential for activity; serves as a linker to the biaryl system. |
| Biaryl System | 4-(1,3-thiazol-4-yl) | Introduction of the thiazole ring significantly enhanced M1 potency and selectivity. |
| Pyridine Methyl Group | 5-position of the pyridine ring | Contributes to the overall binding and favorable property profile. |
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for PF-06767832, providing a quantitative basis for its characterization.
Table 2: In Vitro Potency and Selectivity of PF-06767832
| Assay | Receptor | Species | EC50 / IC50 (nM) | % Max Response (vs. ACh) |
| PAM Activity (IP1 Accumulation) | M1 | Human | 18 | 100 |
| M2 | Human | >30,000 | - | |
| M3 | Human | >30,000 | - | |
| M4 | Human | 1,800 | 100 | |
| M5 | Human | 43 | 100 | |
| Agonist Activity (IP1 Accumulation) | M1 | Human | 130 | 88 |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for PF-06767832
| Species | Dose (mg/kg, p.o.) | Brain Cmax (nM) | Unbound Brain Cmax (nM) | Efficacy Model | Outcome |
| Rat | 1 | 240 | 48 | Amphetamine-induced hyperlocomotion | Reversal of hyperlocomotion[3] |
| Rat | 1 | - | - | Amphetamine-disrupted prepulse inhibition (PPI) | Attenuation of PPI deficit[3][5] |
| Rat | - | - | - | Scopolamine-induced deficits in Morris water maze | Reversal of cognitive deficits[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of PF-06767832.
In Vitro IP1 Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, to determine the potency and efficacy of compounds at muscarinic receptors.
-
Cell Culture: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured in appropriate media.
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
The cells are then incubated with the assay buffer containing a LiCl solution.
-
For PAM mode, cells are treated with a range of concentrations of the test compound (e.g., PF-06767832) in the presence of an EC20 concentration of acetylcholine.
-
For agonist mode, cells are treated with a range of concentrations of the test compound alone.
-
The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection: The reaction is stopped, and the cells are lysed. The concentration of accumulated IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The data are normalized to the response of a maximal concentration of acetylcholine and fitted to a four-parameter logistic equation to determine EC50 and maximal response values.
In Vivo Behavioral Models
Amphetamine-Induced Hyperlocomotion in Rats: This model is used to assess the antipsychotic-like potential of a compound.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
Animals are habituated to the locomotor activity chambers.
-
Rats are pre-treated with the vehicle or PF-06767832 at various doses (e.g., p.o.).
-
After a set pre-treatment time, rats are administered amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled) is recorded for a defined period.
-
-
Data Analysis: The total distance traveled is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizing the Framework
The following diagrams illustrate the signaling pathway of M1 receptors, the general workflow for evaluating a PAM-agonist, and the logical progression of the SAR studies that led to PF-06767832.
Caption: M1 muscarinic receptor signaling pathway activated by a PAM-agonist.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
